molecular formula C10H10O4 B1267892 2-(2-Carboxyethyl)benzoic acid CAS No. 776-79-4

2-(2-Carboxyethyl)benzoic acid

Cat. No. B1267892
CAS RN: 776-79-4
M. Wt: 194.18 g/mol
InChI Key: VEEXBQLWMFMATJ-UHFFFAOYSA-N
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Description

“2-(2-Carboxyethyl)benzoic acid” is a dihedral molecule . It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, and 2 hydroxyl groups .


Synthesis Analysis

The compound can be prepared by the reaction of carboxylic acids with ethylene glycol in the presence of an inorganic base . There are also other methods of synthesis available, such as the one described in the context of benzoxazole and benzothiazole synthesis .


Molecular Structure Analysis

The molecular formula of “2-(2-Carboxyethyl)benzoic acid” is C10H10O4 . It has a molecular weight of 194.18 g/mol . The structure includes a carboxyethyl group attached to a benzoic acid molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.18 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 74.6 Ų .

Scientific Research Applications

Bioconjugation in Drug Delivery Systems

2-(2-Carboxyethyl)benzoic acid plays a critical role in bioconjugation, which is the process of joining two molecules, typically a drug and a carrier molecule . This compound can be used to create pH-sensitive linkers that respond to the acidic environment of tumors, releasing the drug at the desired site. This targeted approach minimizes side effects and maximizes therapeutic efficacy.

Pharmaceutical Research

In pharmaceutical research, 2-(2-Carboxyethyl)benzoic acid is utilized as a building block for synthesizing various drug candidates . Its carboxylic acid group can react with amines to form amide bonds, which are commonly found in drug molecules. This versatility makes it a valuable compound for developing new medications.

Material Science

This compound finds applications in material science, particularly in the synthesis of polymers and co-polymers . The carboxylic acid groups can be used to modify the surface properties of materials, enhancing their biocompatibility and enabling them to be used in biomedical applications.

Analytical Chemistry

2-(2-Carboxyethyl)benzoic acid is used in analytical chemistry as a standard or reagent for various chemical analyses . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods.

Chemical Synthesis

In chemical synthesis, 2-(2-Carboxyethyl)benzoic acid serves as an intermediate for the preparation of more complex organic compounds. Its reactive carboxylic acid group allows for further functionalization, making it a versatile reagent in synthetic chemistry.

Environmental Applications

While specific environmental applications of 2-(2-Carboxyethyl)benzoic acid are not widely reported, carboxylic acids, in general, are investigated for their potential use in environmental remediation processes . They can chelate metal ions and may be explored for the removal of heavy metals from contaminated sites.

Safety and Hazards

The compound may cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Mechanism of Action

Target of Action

The primary target of 2-(2-Carboxyethyl)benzoic acid is the prenylated-flavin mononucleotide-dependent decarboxylases , also known as UbiD-like enzymes . These enzymes are a recently discovered family of decarboxylases that facilitate the decarboxylation of unsaturated carboxylic acids .

Mode of Action

2-(2-Carboxyethyl)benzoic acid interacts with its targets through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry . This interaction results in the decarboxylation of the compound, which is facilitated by the modified flavin present in the UbiD-like enzymes .

Biochemical Pathways

The decarboxylation of 2-(2-Carboxyethyl)benzoic acid by UbiD-like enzymes affects the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of aromatic compounds, including phenolic compounds, which play many valuable roles in plant metabolism .

Result of Action

The decarboxylation of 2-(2-Carboxyethyl)benzoic acid results in the formation of aromatic substrates . These substrates can be further metabolized in various biochemical reactions, contributing to the diversity of aromatic compounds in the system .

Action Environment

The action, efficacy, and stability of 2-(2-Carboxyethyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and reactivity of the compound . Additionally, the presence of other compounds, such as enzymes and substrates, can also influence its action.

properties

IUPAC Name

2-(2-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEXBQLWMFMATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280376
Record name 2-(2-carboxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyethyl)benzoic acid

CAS RN

776-79-4
Record name 776-79-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-carboxyethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Carboxyphenyl)propionic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-(2-carboxyvinyl)benzoic acid (5 g, 26 mmol) in MeOH (45 mL) was bubbled with H2 (10 psi) at room temperature overnight. The mixture was filtered and the filtrate was concentrated to give 2-(2-carboxyethyl)benzoic acid (5.2 g, 100%). 1H-NMR (CDCl3): 2.61 (m, 2H), 3.21 (m, 2H), 7.22 (m, 2H), 7.38 (m, 1H), 7.88 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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